molecular formula C22H28N2O4 B5137574 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide

Katalognummer: B5137574
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: BTQIIDDZVHYXGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide, commonly known as DMXB-A, is a compound that belongs to the class of benzamides. DMXB-A has been widely studied for its potential use in the treatment of various neurological disorders.

Wirkmechanismus

DMXB-A acts as a selective α7 nicotinic acetylcholine receptor agonist, which leads to the activation of downstream signaling pathways. Activation of the α7 nicotinic acetylcholine receptor has been shown to enhance synaptic plasticity, which is important for learning and memory. DMXB-A has also been shown to have anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects
DMXB-A has been shown to have various biochemical and physiological effects. DMXB-A has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia. DMXB-A has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders. DMXB-A has been shown to enhance synaptic plasticity, which is important for learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

DMXB-A has several advantages for lab experiments. DMXB-A is a selective α7 nicotinic acetylcholine receptor agonist, which allows for the specific targeting of this receptor. DMXB-A has also been shown to have good bioavailability and pharmacokinetics, which makes it a suitable candidate for in vivo experiments. However, DMXB-A has some limitations for lab experiments. DMXB-A has poor solubility in water, which can make it difficult to work with in aqueous solutions. DMXB-A also has a short half-life, which can make it difficult to maintain consistent levels in vivo.

Zukünftige Richtungen

There are several future directions for the study of DMXB-A. One direction is to further investigate the potential therapeutic effects of DMXB-A in various neurological disorders. Another direction is to investigate the potential anti-inflammatory effects of DMXB-A in various inflammatory disorders. Additionally, future studies could investigate the potential use of DMXB-A in combination with other drugs for enhanced therapeutic effects. Finally, future studies could investigate the potential use of DMXB-A in drug delivery systems for targeted delivery to specific tissues or organs.
Conclusion
In conclusion, DMXB-A is a compound that has potential therapeutic effects in various neurological disorders. DMXB-A acts as a selective α7 nicotinic acetylcholine receptor agonist, which leads to the activation of downstream signaling pathways. DMXB-A has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders. DMXB-A has several advantages for lab experiments, including its selectivity and good bioavailability, but also has some limitations, such as poor solubility and short half-life. There are several future directions for the study of DMXB-A, including further investigation of its potential therapeutic effects and use in drug delivery systems.

Synthesemethoden

DMXB-A can be synthesized through a multistep process involving the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(morpholin-4-yl)ethylamine to form the intermediate amide. Finally, the amide is reacted with 4-(morpholin-4-ylmethyl)benzylamine to form DMXB-A.

Wissenschaftliche Forschungsanwendungen

DMXB-A has been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMXB-A acts as a selective α7 nicotinic acetylcholine receptor agonist, which is involved in various physiological processes such as learning, memory, and attention. DMXB-A has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders.

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-26-20-8-5-17(15-21(20)27-2)9-10-23-22(25)19-6-3-18(4-7-19)16-24-11-13-28-14-12-24/h3-8,15H,9-14,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQIIDDZVHYXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.